molecular formula C22H16Cl2N2O2 B12486811 (3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B12486811
M. Wt: 411.3 g/mol
InChI Key: QAUMCNATMWCHFE-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis, to enhance reaction rates and yields while minimizing waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia, under mild to moderate temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to altered cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • (4-chlorophenyl)(4-hydroxyphenyl)methanone
  • (4-chlorophenyl)(2,2,3,3-tetramethylcyclopropyl)methanone

Comparison:

The uniqueness of (3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its pyrazole ring, which imparts specific biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

(3-chlorophenyl)-[5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C22H16Cl2N2O2/c23-16-10-8-14(9-11-16)19-13-20(18-6-1-2-7-21(18)27)26(25-19)22(28)15-4-3-5-17(24)12-15/h1-12,20,27H,13H2

InChI Key

QAUMCNATMWCHFE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4O

Origin of Product

United States

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